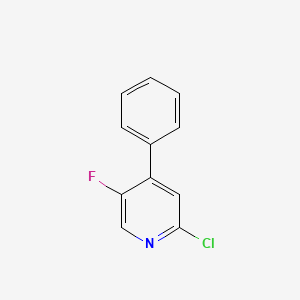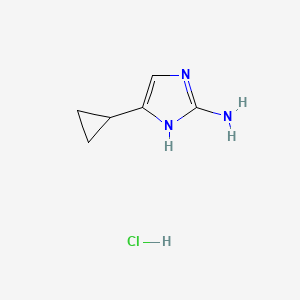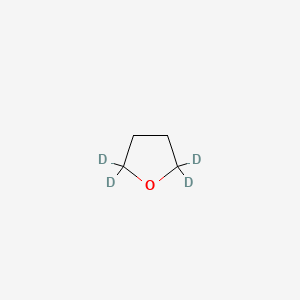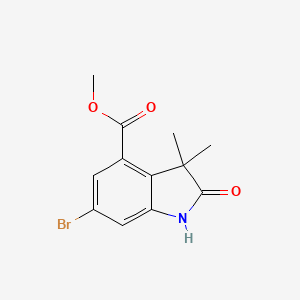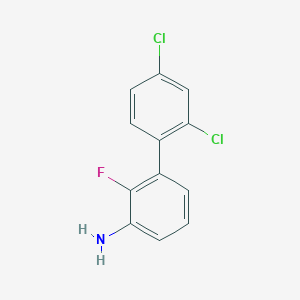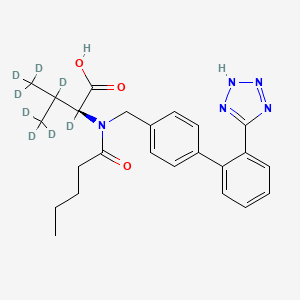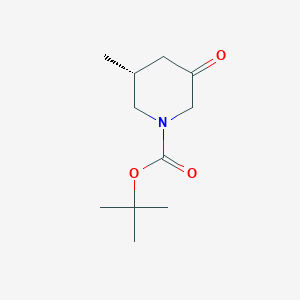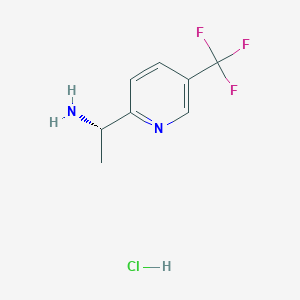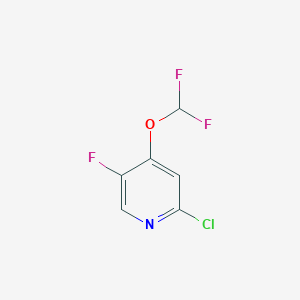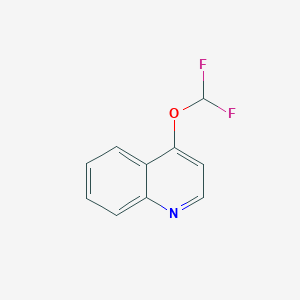
4-(Difluoromethoxy)quinoline
Übersicht
Beschreibung
4-(Difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H7F2NO. It has a molecular weight of 195.17 . It’s a compound that falls under the quinoline class .
Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)quinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethoxy)quinoline are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can participate in electrophilic and nucleophilic substitution processes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Quinoline Derivatives : The synthesis of disubstituted quinoline derivatives, including 4-(Difluoromethoxy)quinoline, can be achieved through A3-coupling, a method involving the coupling of an aldehyde, amine, and alkyne. This process has been evaluated for its ecological impact and efficiency (Naidoo & Jeena, 2017).
- Photophysical Properties : Quinoline derivatives exhibit notable photophysical properties. These properties are leveraged in various applications such as sensing and photovoltaic devices (Pokladko et al., 2009).
Applications in Material Science
- Polymer Film Monitoring : The derivatives of quinoline, including 4-(Difluoromethoxy)quinoline, have been utilized in studying the photophysical behavior in polymer films, such as poly(methyl methacrylate) (PMMA), to monitor free radical processes (Aspée et al., 2003).
- Photovoltaic Applications : Quinoline derivatives show potential in the fabrication of organic–inorganic photodiode devices. Their photovoltaic properties, such as light absorption and electrical characteristics, have been explored for this purpose (Zeyada et al., 2016).
Biomedical Research
- Cancer Drug Discovery : Quinoline compounds, including 4-(Difluoromethoxy)quinoline, are prominent in cancer drug discovery. Their versatility in synthesis allows for the creation of numerous derivatives with potential anticancer activity (Solomon & Lee, 2011).
- Nonlinear Optical Research : Quinoline and its derivatives are studied for their nonlinear optical (NLO) properties. These properties are significant in technology applications and are assessed through computational and experimental methods (Khalid et al., 2019).
Safety And Hazards
While specific safety and hazard information for 4-(Difluoromethoxy)quinoline is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
Zukünftige Richtungen
Quinoline derivatives, including 4-(Difluoromethoxy)quinoline, have potential applications in various fields. Recent research has focused on their potential as antitubercular and anticancer agents . Further investigation into the properties and potential applications of 4-(Difluoromethoxy)quinoline could yield promising results.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSICXDOIDSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



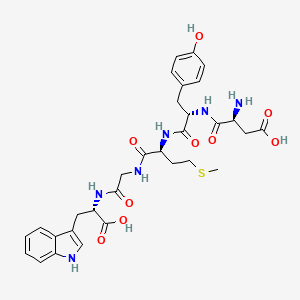
![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)
